molecular formula C19H21N3O3 B1445630 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine CAS No. 1311254-55-3

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine

Cat. No. B1445630
M. Wt: 339.4 g/mol
InChI Key: CAUQUUDBWBTGID-UHFFFAOYSA-N
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Description

The compound “1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine” is a complex organic molecule. It contains a pyrazolo[3,4-C]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also has a benzyloxy group attached at the 5-position and a Boc (tert-butoxycarbonyl) group attached at the 1-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-C]pyridine core, followed by the introduction of the benzyloxy and Boc groups. The Boc group is commonly used in organic synthesis as a protecting group for amines . The benzyloxy group could be introduced through a nucleophilic substitution reaction.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the Boc group could be removed under acidic conditions, revealing a free amine group . The benzyloxy group could potentially be replaced with another group through a nucleophilic substitution reaction.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

A prominent area of application is the development of convenient synthesis methods for pyrazolo[3,4-b]pyridine derivatives and related compounds. For instance, N-Boc-protected 5-formyl-1H-pyrazol-4-amines have been utilized to react with malonic acid or its derivatives, yielding 5-oxo-4,5-dihydro-1Hpyrazolo[4,3-b]pyridine-6-carboxylic acids and carbonitriles under specific conditions. These reactions demonstrate the compound's utility in creating building blocks for further chemical transformations, highlighting its role in the synthesis of complex heterocyclic structures with potential biological activities (Yakovenko et al., 2019).

Biomedical Applications

The derivatives of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine have been explored for their potential biomedical applications. Research has focused on synthesizing and evaluating the antimicrobial and antitumor activities of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds exhibit significant biological activities, which makes them interesting targets for the development of new therapeutic agents. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown promising antimicrobial properties, underscoring the potential of 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine as a precursor in medicinal chemistry (Abdel-Gawad et al., 2003).

properties

IUPAC Name

tert-butyl 3-methyl-5-phenylmethoxypyrazolo[3,4-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-15-10-17(24-12-14-8-6-5-7-9-14)20-11-16(15)22(21-13)18(23)25-19(2,3)4/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUQUUDBWBTGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CN=C(C=C12)OCC3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114969
Record name 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-C]pyridine

CAS RN

1311254-55-3
Record name 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine-1-carboxylic acid, 3-methyl-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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